molecular formula C22H22FN3O4 B2637673 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-57-7

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2637673
CAS No.: 1021126-57-7
M. Wt: 411.433
InChI Key: CDJNTDWZOFIVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spirocyclic scaffold known for conformational rigidity and bioactivity in neurological and metabolic disorders. Position 8 is substituted with a 2-phenoxyacetyl moiety, introducing ester functionality that may influence metabolic stability and receptor binding. The fluorine atom on the phenyl ring typically improves pharmacokinetic properties by modulating electron density and resistance to oxidative metabolism .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c23-17-8-6-16(7-9-17)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)15-30-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJNTDWZOFIVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the fluorophenyl group.
  • Hydrolysis : Under acidic or basic conditions, leading to the cleavage of the phenoxyacetyl group.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits promising biological activities , including:

  • Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
  • Antiviral Activity : Potential to inhibit viral replication.
  • Anticancer Properties : Ongoing research is exploring its efficacy as a therapeutic agent in cancer treatment.

The compound's interaction with specific molecular targets may modulate biological pathways critical for disease progression .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent for:

  • Neurological disorders
  • Cancer
  • Infectious diseases

Its unique structural features may allow it to interact with biological receptors or enzymes effectively, influencing therapeutic outcomes .

Industrial Applications

In industry, 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is utilized as an intermediate in the production of pharmaceuticals and in the development of new materials. Its properties make it suitable for the formulation of advanced materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights key differences in substituents, pharmacological profiles, and synthetic routes:

Compound Core Structure Position 3 Substituent Position 8 Substituent Key Pharmacological Activity References
Target Compound 1,3,8-Triazaspiro[4.5]decane-2,4-dione 4-Fluorophenylmethyl 2-Phenoxyacetyl Not explicitly stated (potential CNS)
BG14497
(8-(3-Fluorobenzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
Same core 4-Fluorophenylmethyl 3-Fluorobenzenesulfonyl Unknown (sulfonyl groups often target enzymes)
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione 2-(4-Fluorophenoxy)ethyl Amino Anticonvulsant (ED₅₀ = 14.6 mg/kg in MES)
8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-methyl-1-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione Same core Methyl 4-(4-Fluorophenyl)-4-oxobutyl HIF prolyl hydroxylase inhibition (anemia)
RS102221
(8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
Same core Complex sulfonamide-linked aryl Pentyl-linked dimethoxyphenyl 5-HT₂C receptor antagonist (IC₅₀ = 9 nM)

Key Observations

Substituent Effects on Activity: The 2-phenoxyacetyl group in the target compound introduces ester functionality, which may undergo hydrolysis in vivo, affecting bioavailability. In contrast, sulfonyl (BG14497) or amino () groups at position 8 confer distinct electronic and steric properties. Sulfonyl groups enhance enzyme inhibition (e.g., kinases), while amino groups improve anticonvulsant efficacy . Fluorophenyl groups at position 3 are common across analogues, optimizing lipophilicity and metabolic stability. For example, BG14497 and the target compound share this feature, suggesting shared pharmacokinetic advantages .

Spirocyclic rigidity is critical for receptor binding. MDL 100,907 (), a non-spiro 5-HT₂A antagonist, lacks the conformational constraint seen in triazaspiro compounds, resulting in lower selectivity .

Pharmacological Data: Anticonvulsant analogues () demonstrate ED₅₀ values < 20 mg/kg in maximal electroshock (MES) tests, outperforming older hydantoins. The target compound’s phenoxyacetyl group may shift activity toward non-convulsive targets due to esterase susceptibility . 5-HT receptor antagonists (e.g., RS102221) highlight the triazaspiro core’s versatility. The target compound’s lack of a sulfonamide group (cf. RS102221) likely reduces 5-HT₂C affinity but may enhance selectivity for other receptors .

Research Implications

  • Therapeutic Potential: The target compound’s ester group suggests transient activity, ideal for acute conditions (e.g., anxiety), whereas sulfonyl or alkyl derivatives (BG14497, ) may suit chronic diseases (e.g., anemia) .
  • SAR Optimization: Substituting the phenoxyacetyl group with bioisosteres (e.g., trifluoroacetyl in ) could enhance metabolic stability while retaining activity .

Biological Activity

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021126-57-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities, particularly in the realms of cardioprotection and potential anticancer properties. This article explores the biological activity of this compound through research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C22H22FN3O4
  • Molecular Weight : 411.4262 g/mol
  • SMILES Notation : Fc1ccc(cc1)CN1C(=O)NC2(C1=O)CCN(CC2)C(=O)COc1ccccc1

The biological activity of this compound is primarily attributed to its interaction with mitochondrial permeability transition pores (mPTP). Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit the opening of mPTP through mechanisms that do not involve the Glu119 residue of the ATP synthase c subunit. This characteristic allows these compounds to prevent side effects commonly associated with other mPTP inhibitors like Oligomycin A while maintaining cell viability and ATP levels during treatment .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. These compounds have shown promise in:

  • Reducing myocardial cell death during reperfusion injury.
  • Improving ATP synthesis without the toxic effects associated with traditional mPTP inhibitors .

Anticancer Potential

The compound is also being investigated for its potential as an anticancer agent. Initial findings suggest it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The exact mechanisms are still under investigation but may involve modulation of apoptotic pathways and cell cycle regulation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
CardioprotectionInhibition of mPTP opening; safer than Oligomycin A
Anticancer ActivityPotential inhibition of cancer cell proliferation; ongoing research
Chemical ReactionsDemonstrated versatility in organic reactions; potential for drug development

Q & A

Q. What are the standard synthetic routes for preparing 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The compound is synthesized via multi-step functionalization of the spiro[4.5]decane core. A typical route involves:

Core Formation : Cyclization of piperidone derivatives with Boc-protected amines under acidic conditions to generate the spiro ring system .

Q. Substituent Introduction :

  • The 4-fluorophenylmethyl group is introduced via nucleophilic substitution or alkylation at the 3-position.
  • The 2-phenoxyacetyl moiety is added at the 8-position using acid chloride coupling in dichloromethane with triethylamine as a base .

Deprotection and Purification : Boc groups are removed with HCl/dioxane, followed by column chromatography (hexane/ethyl acetate or DCM/methanol gradients) for purification .
Key Characterization : 1H/13C NMR (δ 7.23–7.24 for fluorophenyl protons), MS (e.g., m/z 439.5 [M+1]), and IR (C=O stretch at ~1,675 cm⁻¹) confirm structure .

Q. How is the spiro[4.5]decane core structurally characterized to confirm regioselectivity?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spiro core geometry. For example:
  • Monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 6.1722 Å, b = 17.4561 Å) validate the spiro junction .
  • NMR coupling constants (e.g., J = 8.32 Hz for axial protons) and NOESY correlations differentiate between axial/equatorial substituents .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize anticonvulsant activity in analogous spirohydantoin derivatives?

  • Methodological Answer : SAR strategies include:
  • Variation of Aromatic Substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., 4-Cl) to enhance metabolic stability. Derivatives with 3,4-dimethylbenzenesulfonamide at the 8-position showed improved binding to GABA receptors .
  • Side Chain Modifications : Substituting phenoxyacetyl with bulkier groups (e.g., 3-chlorobenzamide) increases lipophilicity and blood-brain barrier penetration. Activity is quantified via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays .
    Data Table :
DerivativeR-Group at 8-PositionED₅₀ (MES, mg/kg)ED₅₀ (scPTZ, mg/kg)
Compound 23 4-Chlorophenylcarbamate12.418.7
Compound 26 2-Fluorobenzamide9.814.2

Q. How can contradictory solubility and bioavailability data be resolved for spirohydantoin analogs?

  • Methodological Answer : Contradictions arise from crystallinity vs. amorphous form differences. Strategies include:
  • Polymorph Screening : Use solvent evaporation (e.g., DCM/hexane) to isolate metastable polymorphs with higher solubility .
  • Co-Crystallization : Co-formers like succinic acid improve aqueous solubility without altering bioactivity. Monitor via PXRD and dissolution testing .
  • Prodrug Design : Esterification of the 2,4-dione moiety (e.g., acetyloxymethyl esters) enhances oral absorption, with hydrolysis studies in simulated gastric fluid validating stability .

Q. What computational methods predict binding interactions with neuronal targets like sodium channels?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with voltage-gated sodium channel (Nav1.2) homology models. The phenoxyacetyl group forms hydrogen bonds with Lys1237 and hydrophobic contacts with Phe1440 .
  • MD Simulations : 100-ns simulations in CHARMM36 force fields assess stability of ligand–channel complexes. RMSD < 2 Å over 50 ns correlates with in vivo efficacy .

Q. How can synthetic yields be improved for large-scale research applications?

  • Methodological Answer :
  • Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) in acylations to reduce reaction time from 16 h to 4 h .
  • Flow Chemistry : Continuous flow systems with immobilized silica catalysts achieve >90% purity in one pass, avoiding column chromatography .

Cross-Disciplinary Applications

Q. Can this compound serve as a scaffold for dual-acting neuroprotective and anti-inflammatory agents?

  • Methodological Answer :
  • Hybrid Design : Conjugate the spiro core with NSAID derivatives (e.g., ibuprofen) via ester linkages. Test COX-2 inhibition (IC₅₀) and neuroprotection in glutamate-induced HT22 cell models .
  • In Vivo Models : Collagen-induced arthritis (CIA) in mice assesses anti-inflammatory activity, while Morris water maze evaluates cognitive preservation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.